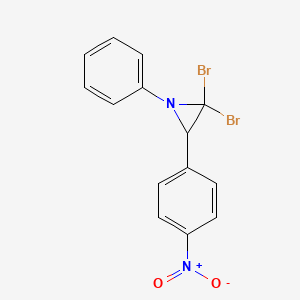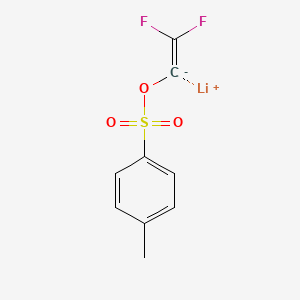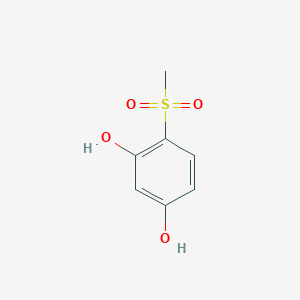
4-(Methanesulfonyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methanesulfonyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with two hydroxyl groups and a methanesulfonyl group. This compound is part of the dihydroxybenzene family, which is known for its diverse chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
4-(Methanesulfonyl)benzene-1,3-diol can be synthesized through various methods. One common approach involves the sulfonation of resorcinol (1,3-dihydroxybenzene) with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the methanesulfonyl group attaching to the benzene ring at the para position relative to one of the hydroxyl groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-(Methanesulfonyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
4-(Methanesulfonyl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
作用機序
The mechanism by which 4-(Methanesulfonyl)benzene-1,3-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methanesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles in biological systems. These interactions can modulate biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): The parent compound of 4-(Methanesulfonyl)benzene-1,3-diol.
Hydroquinone (1,4-dihydroxybenzene): Hydroxyl groups in the para position.
Uniqueness
This compound is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other dihydroxybenzenes. This functional group enhances its solubility and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
90264-51-0 |
|---|---|
分子式 |
C7H8O4S |
分子量 |
188.20 g/mol |
IUPAC名 |
4-methylsulfonylbenzene-1,3-diol |
InChI |
InChI=1S/C7H8O4S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4,8-9H,1H3 |
InChIキー |
UGVSLYWLYSTBAM-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


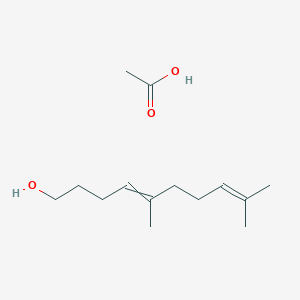
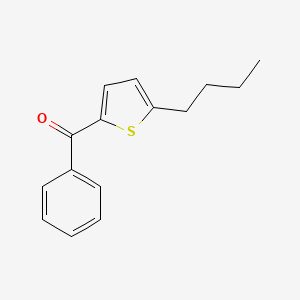
phosphanium perchlorate](/img/structure/B14347772.png)
![4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate](/img/structure/B14347778.png)
![3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14347791.png)
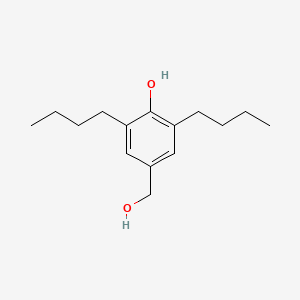
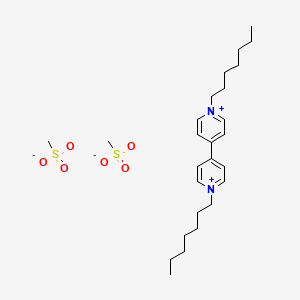
![N,N-Di[1,1'-biphenyl]-2-ylnitrous amide](/img/structure/B14347804.png)
